molecular formula C8H6N2O B094220 4-(Furan-2-yl)pyrimidine CAS No. 17749-82-5

4-(Furan-2-yl)pyrimidine

Cat. No. B094220
CAS RN: 17749-82-5
M. Wt: 146.15 g/mol
InChI Key: JJVYEIIAFBXFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C8H6N2O. It is also known as 2-furylpyrimidine and has a furan ring attached to a pyrimidine ring. This compound has attracted significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of 4-(Furan-2-yl)pyrimidine varies depending on its application. In the pharmaceutical industry, it has been found to inhibit various enzymes and signaling pathways involved in cancer cell growth and inflammation. In the agrochemical industry, it has been found to inhibit the growth of pests and weeds by disrupting their metabolic pathways. In the materials science field, it has been found to exhibit semiconducting and luminescent properties.

Biochemical And Physiological Effects

4-(Furan-2-yl)pyrimidine has been found to exhibit various biochemical and physiological effects depending on its application. In the pharmaceutical industry, it has been found to induce apoptosis (cell death) in cancer cells and reduce inflammation in animal models. In the agrochemical industry, it has been found to inhibit the growth of pests and weeds by disrupting their metabolic pathways. In the materials science field, it has been found to exhibit semiconducting and luminescent properties.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(Furan-2-yl)pyrimidine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit different biochemical and physiological effects depending on its application. However, some limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 4-(Furan-2-yl)pyrimidine. In the pharmaceutical industry, further research is needed to fully understand its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the agrochemical industry, further research is needed to optimize its effectiveness as a pesticide and herbicide. In the materials science field, further research is needed to develop new applications for its semiconducting and luminescent properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

Several methods have been developed for the synthesis of 4-(Furan-2-yl)pyrimidine. One of the most commonly used methods involves the reaction of 2-chloro-4-nitropyrimidine with furan in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 2-aminopyrimidine with furfural in the presence of a catalyst, such as sulfuric acid or trifluoroacetic acid.

Scientific Research Applications

4-(Furan-2-yl)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the agrochemical industry, it has been studied as a potential pesticide and herbicide. In the materials science field, it has been investigated for its potential use in organic electronics and optoelectronics.

properties

CAS RN

17749-82-5

Product Name

4-(Furan-2-yl)pyrimidine

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4-(furan-2-yl)pyrimidine

InChI

InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H

InChI Key

JJVYEIIAFBXFEX-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NC=NC=C2

Canonical SMILES

C1=COC(=C1)C2=NC=NC=C2

synonyms

Pyrimidine, 4-(2-furanyl)- (9CI)

Origin of Product

United States

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